Dibenzyl piperazine-1,4-dicarbodithioate

Description

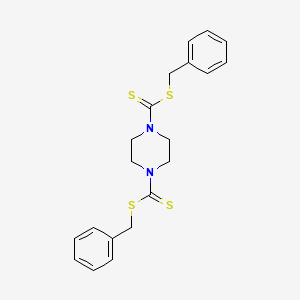

Dibenzyl piperazine-1,4-dicarbodithioate (CAS: 126830-82-8) is a dithiocarbamate derivative featuring a piperazine core substituted with two benzyl groups via dithiocarbamate (-S-C(=S)-O-) linkages. This compound is notable for its ability to coordinate transition metals, forming stable complexes such as M(Pz bis dtc) and M'₂(Pz bis dtc)₃ (where M = Cu²⁺, Ni²⁺; M' = Fe³⁺, Co³⁺) . These complexes exhibit tetra- or hexa-coordinated geometries, depending on the metal ion, and demonstrate non-ionic, air-stable characteristics .

Properties

IUPAC Name |

dibenzyl piperazine-1,4-dicarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYFRGDDFVDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)SCC2=CC=CC=C2)C(=S)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317557 | |

| Record name | Dibenzyl piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21585-27-3 | |

| Record name | NSC318151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl piperazine-1,4-dicarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl piperazine-1,4-dicarbodithioate typically involves the reaction of piperazine derivatives with benzyl chloride and dithiocarbamate precursors. One common method includes the following steps:

Preparation of 1-benzylpiperazine: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.

Formation of this compound: The 1-benzylpiperazine is then reacted with carbon disulfide and sodium hydroxide to introduce the dithiocarbamate groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl piperazine-1,4-dicarbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiocarbamate groups to thiol or sulfide functionalities.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

DBPDC has been investigated for its potential use in drug formulation and as a therapeutic agent due to its unique chemical structure, which allows for various interactions within biological systems.

Antimicrobial Activity

Research indicates that DBPDC exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of dithiocarbamates can inhibit bacterial growth, suggesting that DBPDC might have similar effects .

Cancer Research

DBPDC has been explored for its role in cancer treatment. Its ability to form complexes with metal ions could be leveraged in targeted drug delivery systems. The compound's structure allows it to interact with cellular components, potentially leading to apoptosis in cancer cells .

Polymer Chemistry

DBPDC is utilized as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Synthesis of Polymers

The incorporation of DBPDC in polymerization reactions enhances the properties of the resulting polymers, such as thermal stability and mechanical strength. It serves as a functional monomer that can be used to create polymers with specific functionalities for applications in coatings and adhesives .

Material Science

In material science, DBPDC is being studied for its role in the development of advanced materials with unique properties.

Lubricants

DBPDC has been identified as a component in lubricant formulations due to its ability to reduce friction and wear between surfaces. Its dithiocarbamate structure provides excellent lubrication properties, making it suitable for use in various mechanical applications .

Nanocomposites

Research has shown that DBPDC can be integrated into nanocomposites to enhance their mechanical and thermal properties. The interaction between DBPDC and nanoparticles can lead to improved dispersion and stability within the composite matrix .

Mechanism of Action

The mechanism of action of dibenzyl piperazine-1,4-dicarbodithioate involves its interaction with molecular targets such as enzymes and proteins. The dithiocarbamate groups can chelate metal ions, inhibiting metalloenzymes and disrupting biological pathways. Additionally, the compound’s ability to form stable complexes with transition metals enhances its efficacy in various applications .

Comparison with Similar Compounds

Substituent Variations in Piperazine Dithiocarbamates

Dimethyl Benzene-1,4-Dicarbodithioate (CAS: 46321-75-9) :

Unlike the piperazine core in the target compound, this derivative features a benzene ring with methyl ester groups. The absence of a piperazine ring reduces its ability to form chelated metal complexes, limiting its utility in coordination chemistry .Di-tert-butyl Piperazine-1,4-Dicarboxylate (CAS: 76535-75-6) :

This compound replaces dithiocarbamate with carboxylate groups and tert-butyl substituents. The tert-butyl groups introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to the benzyl groups in the target compound .

Physicochemical Properties

| Property | Dibenzyl Piperazine-1,4-Dicarbodithioate | Dimethyl Benzene-1,4-Dicarbodithioate | Di-tert-butyl Piperazine-1,4-Dicarboxylate |

|---|---|---|---|

| Solubility | Low in water; high in DMF, DMSO | Moderate in polar solvents | Low in water; high in organic solvents |

| Coordination Capacity | Strong (tetra/hexa-coordinated complexes) | Weak (monodentate binding) | Moderate (carboxylate-based chelation) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~4.1 |

Data derived from experimental studies .

Biological Activity

Dibenzyl piperazine-1,4-dicarbodithioate (DBPDC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : Dibenzyl 1,4-piperazinedicarbodithioate

- Molecular Formula : C20H22N2S2

- Molecular Weight : 370.53 g/mol

- Physical Form : White to yellow solid

- Purity : Typically ≥ 95%

Synthesis

DBPDC can be synthesized through various methods, often involving the reaction of piperazine derivatives with dithiocarbamate precursors. The synthesis typically yields a product that can be purified through crystallization or chromatography techniques.

The biological activity of DBPDC is primarily attributed to its interaction with various biological molecules. The mechanisms include:

- Antioxidant Activity : DBPDC has been shown to exhibit significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Studies indicate that DBPDC possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Cytotoxicity : Research has demonstrated that DBPDC can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with DBPDC:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of DBPDC against common bacterial strains such as E. coli and S. aureus. Results indicated that DBPDC exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -

Cytotoxicity in Cancer Research :

In vitro studies have shown that DBPDC can induce apoptosis in A549 lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular damage and death . This suggests its potential as a chemotherapeutic agent. -

Antioxidant Activity Assessment :

A comparative study demonstrated that DBPDC's antioxidant capacity was superior to several known antioxidants. This property is hypothesized to play a role in its protective effects against cellular oxidative damage .

Q & A

Q. What are the standard synthetic routes for Dibenzyl piperazine-1,4-dicarbodithioate, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves two key steps: (i) Formation of the piperazine-1,4-dicarbodithioate core : Piperazine is reacted with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) to form the sodium salt of piperazine-1,4-dicarbodithioate. (ii) Benzylation : The sodium salt is treated with benzyl halides (e.g., benzyl chloride) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Optimization : Yield improvements can be achieved by controlling stoichiometry (1:2 molar ratio of piperazine to CS₂), using anhydrous solvents, and inert atmospheres to prevent oxidation. Purification via recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl groups (δ 4.5–5.0 ppm for CH₂) and the piperazine backbone.

- IR Spectroscopy : Strong absorptions at 1200–1250 cm⁻¹ (C=S stretching) and 1000–1100 cm⁻¹ (C-N vibrations) validate the carbodithioate moiety.

- X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., C-S ~1.65 Å), and supramolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers assess the solubility and stability of this compound in common laboratory solvents?

- Methodology :

- Solubility Testing : Use shake-flask methods in solvents like DMSO, DMF, or THF at 25°C, followed by HPLC or UV-Vis quantification.

- Stability Studies : Monitor degradation under varying pH (2–12), temperature (4–60°C), and light exposure via TLC or LC-MS over 24–72 hours.

- Findings : The compound is stable in anhydrous DMSO but prone to hydrolysis in aqueous acidic/basic conditions, releasing CS₂ .

Advanced Research Questions

Q. How can researchers design and synthesize metal complexes using this compound as a ligand?

- Experimental Design :

- Ligand-to-Metal Ratio : Use a 2:1 molar ratio of ligand to metal (e.g., Sn, Co) in dry acetone or methanol to form octahedral or tetrahedral complexes.

- Reaction Conditions : Stir at 50°C for 4–6 hours under nitrogen.

- Characterization : Confirm coordination via shifts in IR (C=S → 150–200 cm⁻¹ lower) and NMR (downfield shifts for piperazine protons). X-ray diffraction further validates geometry .

Q. What experimental approaches are recommended to investigate the biological activity of this compound, particularly its interaction with DNA or enzymes?

- Methods :

- DNA Binding Studies : Use UV-Vis titration (hypochromicity at 260 nm) and fluorescence quenching with ethidium bromide-intercalated DNA.

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., papain) via colorimetric assays (e.g., Nα-benzoyl-L-arginine-p-nitroanilide hydrolysis).

- Computational Modeling : Molecular docking (AutoDock) predicts binding affinities to targets like topoisomerase II .

Q. How can contradictions in spectral data for novel derivatives of this compound be resolved?

- Strategies :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.

- DFT Calculations : Compare experimental IR/NMR with simulated spectra (Gaussian software) to identify conformational discrepancies.

- Single-Crystal Analysis : Resolve ambiguities in tautomerism or stereochemistry .

Q. In catalytic applications, how can the recyclability and efficiency of this compound-based catalysts be assessed?

- Protocol :

- Catalytic Testing : Use the compound as a ligand in Suzuki-Miyaura coupling. Monitor conversion via GC-MS.

- Recyclability : Recover the catalyst via centrifugation, wash with ethanol, and reuse for 5–6 cycles. Track activity loss (<5% per cycle).

- Surface Analysis : SEM-EDS confirms metal leaching as a failure mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.